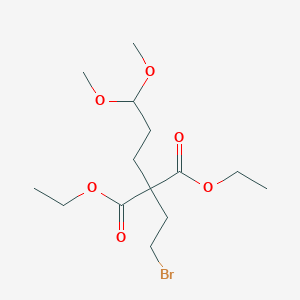
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate is an organic compound with the molecular formula C13H23BrO6. It is a derivative of propanedioic acid, featuring both bromoethyl and dimethoxypropyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate typically involves the alkylation of diethyl malonate with 2-bromoethanol and 3,3-dimethoxypropyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the bromoalkanes to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromoethyl and dimethoxypropyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include substituted malonates, carboxylic acids, and various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the study of nucleophilic substitution and ester hydrolysis reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate exerts its effects involves the formation of reactive intermediates during its chemical reactions. The bromoethyl group can form a carbocation intermediate, which is highly reactive and can undergo further transformations. The ester groups can be hydrolyzed to form carboxylic acids, which can participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (6-bromohexyl)malonate: Similar in structure but with a longer bromoalkyl chain.
Diethyl (2-bromoethyl)phosphonate: Contains a phosphonate group instead of the dimethoxypropyl group.
Diethyl malonate: The parent compound without the bromoethyl and dimethoxypropyl groups.
Uniqueness
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate is unique due to the presence of both bromoethyl and dimethoxypropyl groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
654673-49-1 |
|---|---|
Fórmula molecular |
C14H25BrO6 |
Peso molecular |
369.25 g/mol |
Nombre IUPAC |
diethyl 2-(2-bromoethyl)-2-(3,3-dimethoxypropyl)propanedioate |
InChI |
InChI=1S/C14H25BrO6/c1-5-20-12(16)14(9-10-15,13(17)21-6-2)8-7-11(18-3)19-4/h11H,5-10H2,1-4H3 |
Clave InChI |
KDMZISSTJRKPQR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(OC)OC)(CCBr)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


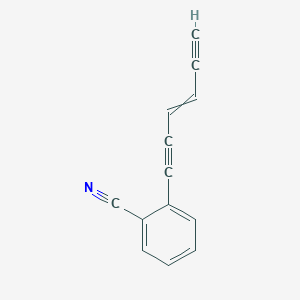
![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate](/img/structure/B12523663.png)
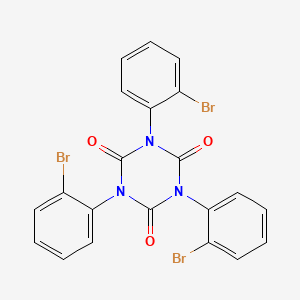
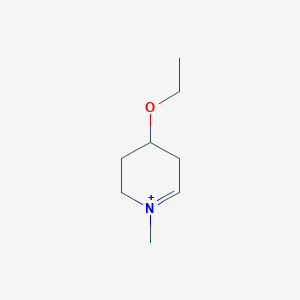
![N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12523678.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-](/img/structure/B12523680.png)

![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)
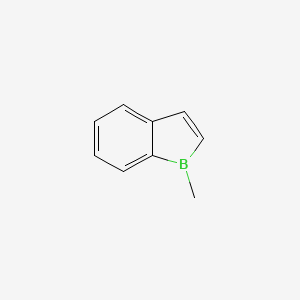
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)](/img/structure/B12523712.png)
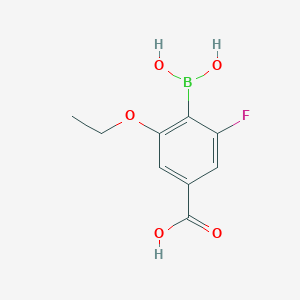
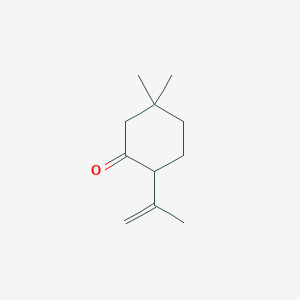
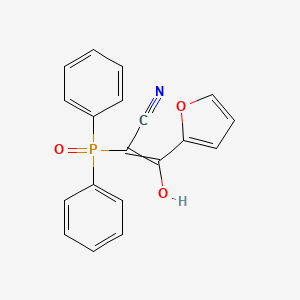
![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)
